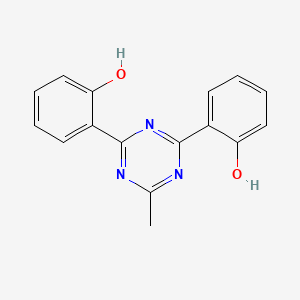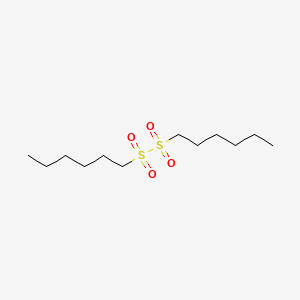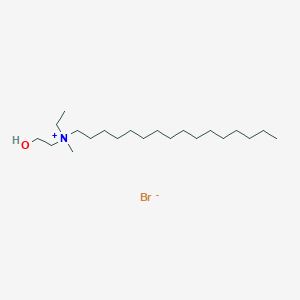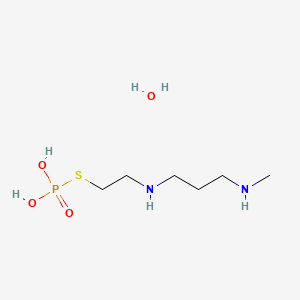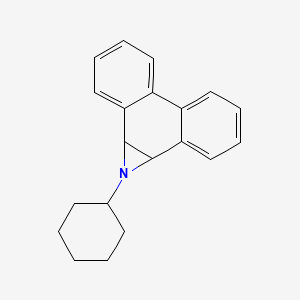![molecular formula C10H24P2 B14501085 [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane CAS No. 64999-60-6](/img/structure/B14501085.png)
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane is a tertiary phosphine compound. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . This compound, with its unique structure, finds applications in both academic research and industrial processes.
準備方法
The synthesis of [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism by which [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
類似化合物との比較
Similar compounds to [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane include other tertiary phosphines such as triphenylphosphine and triethylphosphine. Compared to these compounds, this compound offers unique steric and electronic properties, making it suitable for specific catalytic applications . Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions.
特性
CAS番号 |
64999-60-6 |
|---|---|
分子式 |
C10H24P2 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-dimethylphosphanylethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-9(2)12(10(3)4)8-7-11(5)6/h9-10H,7-8H2,1-6H3 |
InChIキー |
YBXYDVPZOHPGFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(CCP(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
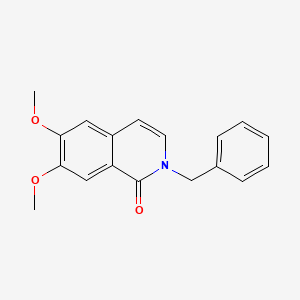
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
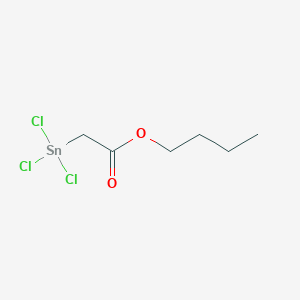
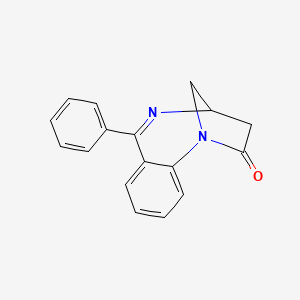
![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)

